molecular formula C21H25N6NaO15P2 B1140908 Deamino Dpn sodium salt CAS No. 104809-38-3

Deamino Dpn sodium salt

カタログ番号 B1140908
CAS番号: 104809-38-3
分子量: 686.39
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of deamino compounds involves replacing certain functional groups with hydrogen or other substituents. For example, the synthesis of deamino-4-decarboxamido-oxytocin involved the stepwise p-nitrophenyl ester method, with sodium in liquid ammonia used to convert the protected polypeptide intermediate into the disulfhydryl intermediate, followed by oxidation to obtain the analogue (Branda, Drabarek, & du Vigneaud, 1966). This illustrates the complexity and precision required in deamino compound synthesis.

Molecular Structure Analysis

Molecular structures of deamino compounds and related sodium salts are determined through various spectroscopic and crystallographic techniques. For instance, the sodium salt of deoxycytidylyl-(3'-5')-deoxyguanosine exhibited a specific crystal structure that provided insights into the molecular arrangement and interactions of sodium ions with the compound, showcasing the intricate structural details of these molecules (Coll, Solans, Font-altaba, & Subirana, 1987).

Chemical Reactions and Properties

The chemical reactivity of deamino compounds and sodium salts often involves interactions with sodium ions. For example, the study on the X-ray crystal structure of a sodium salt of [Gd(DOTP)]5- highlighted the binding modes between sodium ions and the compound, influencing its chemical properties and interactions (Avecilla, Peters, & Geraldes, 2003). These interactions are crucial for understanding the chemical behavior of these compounds.

Physical Properties Analysis

Research on sodium salts has shown a variety of physical properties, such as phase transitions under pressure and temperature, indicating the stability of different stoichiometries and their ionic bonding characteristics (Zhang et al., 2012). Such studies are vital for comprehending the physical characteristics of deamino compounds and their sodium salts.

科学的研究の応用

  • Hemostatic Applications in Surgery : DDAVP is used in pediatric patients with bleeding disorders, such as mild factor VIII deficiency and von Willebrand disease, undergoing surgeries. It helps control bleeding but can cause significant hyponatremia (Sharma & Stein, 2014).

  • Treatment of Inflammatory and Respiratory Diseases : A DP2 receptor antagonist, which includes a sodium salt form of DDAVP, is suggested for treating inflammatory and respiratory diseases, particularly asthma (Norman, 2011).

  • Renal Function Effects : DDAVP influences renal function, indicated by changes in urine volume and augmentation of U/P-inulin ratio, suggesting an improvement in permeability at the descending limb of Henle (Scheitza, 1975).

  • Chemical Preparation and Usage : The chapter by Kaplan (1957) details the procedure for preparing inosine triphosphate (ITP), deamino-diphosphopyridine nucleotide (DPN), and inosinic acids, highlighting the chemical processing and potential applications of deamino Dpn derivatives (Kaplan, 1957).

  • Management of Hyponatremia : DDAVP is used to minimize water excretion during hyponatremia correction, indicating its role in managing water retention and electrolyte balance (Achinger & Ayus, 2019).

  • Effects on Sodium Transport : Studies have shown that DDAVP influences sodium transport across epithelial surfaces, which is crucial in maintaining electrolyte balance (Bakoš, Ponec, & Lichardus, 1990).

  • Effectiveness in Central Diabetes Insipidus : Oral DDAVP tablets have been found effective and safe in treating patients with central diabetes insipidus, demonstrating its role in controlling diuresis (Fukuda, Hizuka, & Takano, 2003).

  • Long-term Blood Pressure Effects : Chronic stimulation of vasopressin V2 receptor by DDAVP can raise basal blood pressure and exacerbate salt-sensitive hypertension, indicating its significant impact on cardiovascular function (Fernandes et al., 2002).

Safety and Hazards

When handling Deamino Dpn sodium salt, it’s advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . It’s also classified as an irritant .

特性

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(31)16(10(5-28)39-20)41-44(36,37)42-43(34,35)38-6-11-13(29)14(30)21(40-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMOYFWBERFQAR-QYZPTAICSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N6NaO15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deamino Dpn sodium salt

CAS RN

104809-38-3
Record name Nicotinamide hypoxanthinedinucleotide sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。